9-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-2-imino-5H-purin-6-one
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Overview
Description
Guanosine is a purine nucleoside composed of guanine attached to a ribose (ribofuranose) ring via a β-N9-glycosidic bond . It plays a crucial role in various biochemical processes, including the synthesis of nucleic acids and proteins, photosynthesis, muscle contraction, and intracellular signal transduction . Guanosine can be phosphorylated to form guanosine monophosphate, cyclic guanosine monophosphate, guanosine diphosphate, and guanosine triphosphate .
Preparation Methods
Synthetic Routes and Reaction Conditions: Guanosine can be synthesized through various methods. One approach involves the use of aqueous strategies that avoid the use of protecting groups and chromatography. For example, 5’-deoxy-5’-iodoguanosine can be prepared by adding sodium hydroxide solution to a suspension of 5’-deoxy-5’-iodoguanosine and trisodium thiophosphate under an argon atmosphere at 50°C for 2.5 hours . Another method involves the use of hydrazine hydrate to prepare 5’-deoxy-5’-N-hydrazinoguanosine .
Industrial Production Methods: Microbial fermentation is the primary method for industrial production of guanosine. This method involves the use of engineered strains of Escherichia coli to overexpress the purine synthesis pathway and delete genes involved in guanosine catabolism, thereby increasing guanosine accumulation . This approach has been optimized to achieve higher yields through metabolic engineering and transporter engineering .
Chemical Reactions Analysis
Types of Reactions: Guanosine undergoes various chemical reactions, including phosphorylation, oxidation, and substitution. It can be phosphorylated to form guanosine monophosphate, cyclic guanosine monophosphate, guanosine diphosphate, and guanosine triphosphate . These phosphorylated forms play essential roles in signal transduction pathways .
Common Reagents and Conditions: Common reagents used in the synthesis and modification of guanosine include sodium hydroxide, trisodium thiophosphate, and hydrazine hydrate . Reaction conditions often involve specific temperatures and atmospheres, such as argon, to facilitate the desired transformations .
Major Products Formed: The major products formed from the reactions of guanosine include its phosphorylated derivatives: guanosine monophosphate, cyclic guanosine monophosphate, guanosine diphosphate, and guanosine triphosphate . These derivatives are crucial for various biochemical processes, including nucleic acid synthesis and intracellular signaling .
Scientific Research Applications
Guanosine has extensive applications in scientific research, particularly in chemistry, biology, medicine, and industry. In chemistry, guanosine and its derivatives are used as building blocks for the synthesis of nucleic acids and other biomolecules . In biology, guanosine plays a role in RNA splicing reactions and is essential for the proper functioning of mRNA . In medicine, guanosine has neuroprotective properties and is being investigated for its potential therapeutic applications in neurodegenerative diseases, such as Alzheimer’s and Parkinson’s diseases . Additionally, guanosine-derived supramolecular hydrogels have been developed for use in tissue engineering, drug delivery, and other biomedical applications .
Mechanism of Action
Guanosine exerts its effects through various mechanisms, including the activation of intracellular signaling pathways and interaction with the adenosinergic system . It modulates glutamate uptake, decreases the production of reactive oxygen species, and improves mitochondrial function . Guanosine also promotes neural stem cell proliferation and neuronal differentiation, contributing to its neuroprotective and regenerative properties .
Comparison with Similar Compounds
Guanosine is similar to other purine nucleosides, such as adenosine, inosine, and xanthosine. guanosine is unique in its ability to form specific phosphorylated derivatives, such as cyclic guanosine monophosphate, which play distinct roles in signal transduction pathways . Additionally, guanosine has unique neuroprotective properties that are not shared by all purine nucleosides .
List of Similar Compounds:- Adenosine
- Inosine
- Xanthosine
- Deoxyguanosine
- Guanosine monophosphate
- Cyclic guanosine monophosphate
- Guanosine diphosphate
- Guanosine triphosphate
Properties
Molecular Formula |
C10H13N5O5 |
---|---|
Molecular Weight |
283.24 g/mol |
IUPAC Name |
9-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-2-imino-5H-purin-6-one |
InChI |
InChI=1S/C10H13N5O5/c11-10-13-7-4(8(19)14-10)12-2-15(7)9-6(18)5(17)3(1-16)20-9/h2-6,9,16-18H,1H2,(H2,11,14,19)/t3-,4?,5-,6-,9-/m1/s1 |
InChI Key |
TZQSUXPRDJLJIF-AAXBYFMASA-N |
Isomeric SMILES |
C1=NC2C(=O)NC(=N)N=C2N1[C@H]3[C@@H]([C@@H]([C@H](O3)CO)O)O |
Canonical SMILES |
C1=NC2C(=O)NC(=N)N=C2N1C3C(C(C(O3)CO)O)O |
Origin of Product |
United States |
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